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Compound of Interest

Compound Name:

2,2-Bis(4-

hydroxyphenyl)hexafluoropropane,

disodium salt

CAS No.: 74938-83-3

Cat. No.: B1353735 Get Quote

Abstract & Introduction
Bisphenol AF (BPAF) has emerged as a prevalent replacement for Bisphenol A (BPA) in the

production of fluoropolymers and fluoroelastomers.[1] However, "regrettable substitution"

concerns have arisen due to BPAF’s structural similarity to BPA and its potentially higher

potency as an endocrine-disrupting chemical (EDC).[2]

While BPAF (CAS 1478-61-1) is highly lipophilic, posing challenges for aqueous dosing, BPAF

Disodium Salt represents a critical tool for toxicologists. By utilizing the salt form (or generating

it in situ), researchers can achieve higher aqueous solubility, thereby minimizing or eliminating

the need for organic co-solvents like DMSO, which can independently alter cell membrane

permeability and confound sensitive endocrine assays.

This guide details the application of BPAF disodium salt in studying Estrogen Receptor (ER)

agonism and aquatic embryotoxicity, providing protocols that ensure high data integrity.

Chemical Profile & Handling
Unlike the neutral phenol, the disodium salt acts as a fully dissociated electrolyte in aqueous

media.
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Property Bisphenol AF (Neutral) BPAF Disodium Salt (Ionic)

CAS Number 1478-61-1 Custom/In-situ (Anion active)

Formula

Solubility (Water) Low (<1 mg/L without pH adj.) High (>10 mg/mL)

Primary Utility Polymer synthesis Biological dosing (Solvent-free)

Storage RT, Desiccated -20°C, Hygroscopic

Expert Insight: Reagent Preparation
If commercial BPAF Disodium Salt is unavailable, it can be generated in situ to avoid DMSO:

Calculate: Weigh 336.23 mg of BPAF (MW: 336.23 g/mol ).

Dissolve: Add to 10 mL of 0.2 M NaOH. The phenolic protons (

) are deprotonated, yielding the disodium salt.

Filter: Sterile filter (0.22 µm PES).

Result: A 100 mM aqueous stock solution, free of organic solvents.

Mechanistic Insight: The Fluorine Effect
BPAF differs from BPA by the replacement of methyl groups with trifluoromethyl (

) groups. These electronegative groups increase the compound's acidity and hydrophobicity,
enhancing its binding affinity to the Estrogen Receptor (ER) ligand-binding domain.

Signaling Pathway Visualization
The following diagram illustrates the genomic pathway where BPAF mimics 17

-estradiol (E2).[3]
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Figure 1: Genomic signaling pathway of BPAF-induced Estrogen Receptor activation.
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Protocol A: In Vitro Luciferase Reporter Assay
Objective: Quantify the estrogenic potency of BPAF relative to E2 without solvent interference.

Cell Line: T47D-KBluc (or similar ER-responsive reporter lines).

Reagents
Assay Medium: RPMI 1640 (phenol red-free) + 5% Charcoal-Dextran stripped FBS (CD-

FBS). Note: CD-FBS is critical to remove endogenous hormones.

Positive Control: 17

-Estradiol (E2).[3]

Test Compound: BPAF Disodium Salt (Aqueous stock).

Step-by-Step Methodology
Cell Seeding:

Seed cells at

cells/well in white-walled 96-well plates.

Incubate for 24h at 37°C/5%

to allow attachment.

Starvation:

Aspirate medium and replace with Assay Medium (CD-FBS). Incubate 24h to deplete

background estrogen signaling.

Dosing (The "Salt" Advantage):

Prepare serial dilutions of BPAF Disodium Salt in Assay Medium (Range: 1 pM to 10 µM).

Control: Since no DMSO is used in the stock, the vehicle control is pure medium (0%

solvent baseline).
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Add 100 µL of treatment per well. Run in triplicate.

Exposure:

Incubate for 24 hours.

Lysis & Detection:

Add Luciferase Lysis Buffer and substrate (e.g., luciferin).

Measure luminescence on a plate reader.

Validation Check:

Calculate the Relative Potency Factor (RPF).

Acceptance Criteria: E2

must fall within historical range (typically ~10-100 pM).

Protocol B: In Vivo Zebrafish Embryotoxicity
Objective: Assess developmental toxicity and teratogenicity in a whole-organism model. Why

Zebrafish? High homology to human nuclear receptors; transparent embryos allow direct

observation of heart/spine malformations.
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Figure 2: Workflow for Zebrafish Embryo Acute Toxicity Test (FET).

Detailed Methodology
Embryo Collection:
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Collect fertilized eggs within 4 hours post-fertilization (hpf).[4][5]

Wash in E3 medium to remove debris.

Exposure Setup:

Use glass petri dishes (avoid plastic to prevent BPAF sorption).

Treatment Groups: Control (E3 medium), BPAF Disodium Salt (0.1, 1.0, 10, 100 µM).

Note: Adjust pH of high-concentration salt solutions to 7.2–7.4 using dilute HCl if

necessary, though E3 buffer capacity usually suffices.

Incubation:

Maintain at 28.5°C on a 14h:10h light:dark cycle.

Daily Renewal: Replace 90% of the exposure solution daily to maintain nominal BPAF

concentrations.

Endpoints (Microscopic Evaluation):

24 hpf: Coagulation (death), tail detachment.

48 hpf: Heartbeat, pericardial edema (accumulation of fluid indicating heart failure).

72 hpf: Hatching success.

96 hpf: Spinal curvature (lordosis/kyphosis).

Data Analysis & Comparative Potency
BPAF is frequently cited as being more potent than BPA due to the

moiety enhancing receptor fit.

Table 1: Comparative Endocrine Potency (Literature Consensus)
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Compound

ER

Binding (

)

ER

Binding (

)

Relative Potency
(E2 = 100)

17

-Estradiol (E2)
~1 nM ~1 nM 100

BPA ~1,030 nM ~900 nM < 0.1

BPAF ~53 nM ~19 nM ~2 - 5

Data Source: Derived from competitive binding assays cited in NIH/PubMed literature [1, 2].

Note the significantly lower

(higher affinity) for BPAF compared to BPA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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